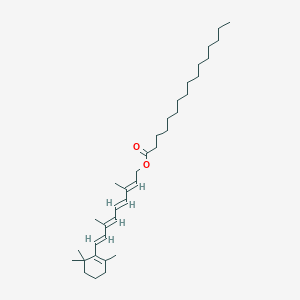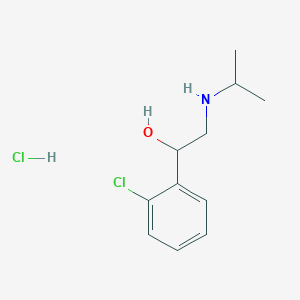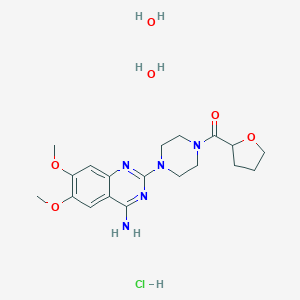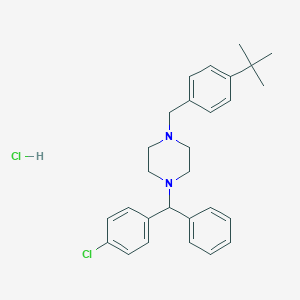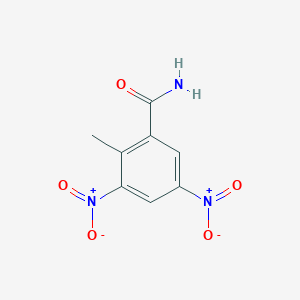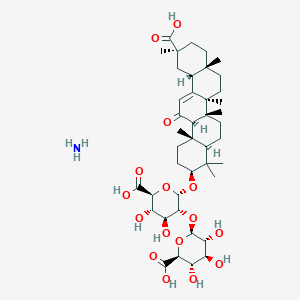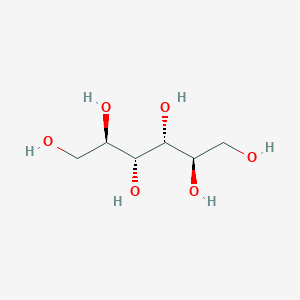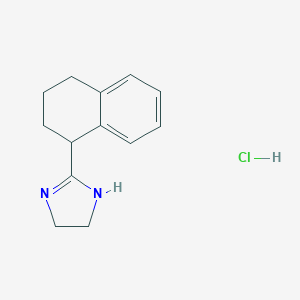
Nafcillin sodium monohydrate
Overview
Description
Nafcillin sodium monohydrate is a semi-synthetic antibiotic penicillin derived from the penicillin nucleus 6-aminopenicillanic acid . It is the sodium salt in a parenteral dosage form . It is resistant to inactivation by the enzyme penicillinase (beta-lactamase) . It is used to treat infections caused by Gram-positive bacteria, particularly species of staphylococci that are resistant to other penicillins .
Molecular Structure Analysis
The chemical formula of Nafcillin sodium monohydrate is C21H21N2NaO5S·H2O . The molecular weight is 454.47 . The structural formula of nafcillin sodium is as follows: C21H21N2NaO5S·H2O .Chemical Reactions Analysis
Nafcillin sodium monohydrate is primarily eliminated by nonrenal routes, namely hepatic inactivation and excretion in the bile . The concurrent administration of probenecid with nafcillin increases and prolongs plasma concentrations of nafcillin .Physical And Chemical Properties Analysis
Nafcillin sodium monohydrate is a white crystalline powder for reconstitution . It is soluble in water . The pH of the aqueous solution is 6.0 to 8.5 .Scientific Research Applications
Biomedical Applications in Skin Infections
Nafcillin Sodium Monohydrate has been used in the creation of nafcillin-loaded photocrosslinkable nanocomposite hydrogels . These hydrogels have shown promising results as drug carriers and have demonstrated antimicrobial efficacy against Gram-positive bacteria . This application is particularly relevant for treating skin infections, which are often treated with intravenous or oral administration of antibiotics .
Wastewater Treatment
Nafcillin Sodium Monohydrate has been found in wastewater, and its removal is crucial due to its toxic properties . Iron oxide nanoparticles synthesized from Solanum nigrum L. extract have been used to remove Nafcillin from aqueous solutions . The study found that the adsorption process was consistent with the pseudo-second order kinetic model and Langmuir’s isothermal model .
Green Synthesis Iron Oxide Nanoparticles
In another application, green synthesis iron oxide nanoparticles have been used to remove Nafcillin Sodium Monohydrate from aqueous solutions . The FeONPs adsorbent achieved an adsorption capacity of 116.3 mg/g for Nafcillin . It was also found that FeONPs retained 90% of its adsorption capacity after five adsorption-desorption cycles .
Hydrogels Containing Nanocellulose
Nafcillin Sodium Monohydrate has also been removed from aqueous solutions by hydrogels containing nanocellulose . This represents another promising application in the field of wastewater treatment.
Mechanism of Action
Target of Action
Nafcillin sodium monohydrate, also known as Nafcillin Sodium, is a semi-synthetic antibiotic related to penicillin . Its primary targets are penicillin-binding proteins (PBPs) . These proteins play a critical role in the synthesis of the bacterial cell wall .
Mode of Action
Nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with PBPs . This interaction disrupts the final transpeptidation process in the bacterial cell wall synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Nafcillin is the peptidoglycan biosynthesis pathway . By inhibiting PBPs, Nafcillin prevents the final crosslinking (transpeptidation) of the nascent peptidoglycan layer, which disrupts cell wall synthesis .
Pharmacokinetics
Nafcillin is primarily eliminated by nonrenal routes, namely hepatic inactivation and excretion in the bile . The serum half-life of nafcillin administered by the intravenous route ranged from 33 to 61 minutes . In contrast to other penicillinase-resistant penicillins, only about 30% of nafcillin is excreted as unchanged drug in the urine of normal volunteers . The concurrent administration of probenecid with nafcillin increases and prolongs plasma concentrations of nafcillin .
Result of Action
The result of Nafcillin’s action is the destruction of the bacterial cell wall, leading to bactericidal activity against susceptible bacteria . This makes it effective in treating infections caused by penicillinase-producing staphylococci .
Action Environment
There is evidence that Nafcillin induces cytochrome P-450 enzymes, specifically CYP2C9 . Several drugs with a narrow therapeutic window, such as warfarin and nifedipine, are metabolized by CYP2C9 . Nafcillin contains salts added as stability media. These added salts could cause edema or fluid accumulation . It would be prudent to avoid this medication if there were a concern for a congestive heart failure or kidney disease .
Safety and Hazards
Nafcillin sodium monohydrate may cause an allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also cause respiratory irritation . It should generally not be administered to patients with a history of sensitivity to any penicillin .
Future Directions
While the future directions for Nafcillin sodium monohydrate are not explicitly stated in the search results, its continued use in treating infections caused by penicillinase-producing staphylococci is likely . As with all antibiotics, ongoing research into its efficacy, safety, and potential resistance is crucial.
properties
IUPAC Name |
sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S.Na.H2O/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);;1H2/q;+1;/p-1/t15-,16+,19-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXSDHJRMYFTMA-KMFBOIRUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N2NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045570 | |
| Record name | Nafcillin sodium monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nafcillin sodium monohydrate | |
CAS RN |
7177-50-6 | |
| Record name | Nafcillin sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007177506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nafcillin sodium monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, sodium salt, hydrate (1:1:1), (2S,5R,6R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAFCILLIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49G3001BCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





